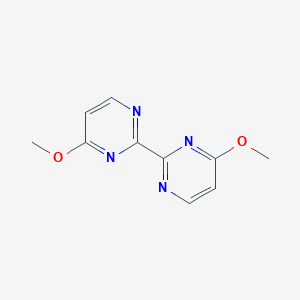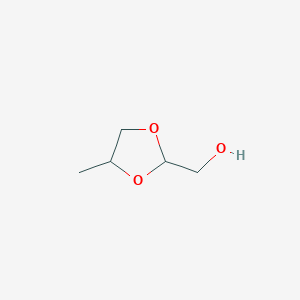![molecular formula C31H43NO4 B14300019 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione CAS No. 112812-33-6](/img/no-structure.png)
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C31H43NO4 It is known for its unique structure, which includes an anthracene backbone substituted with dioctylamino and dihydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dioctylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dioctylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications.
Wissenschaftliche Forschungsanwendungen
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxyanthraquinone: Shares the anthracene backbone but lacks the dioctylamino group.
9,10-Anthraquinone: A simpler structure without the dihydroxy and dioctylamino substitutions.
Dioctylamine: Contains the dioctylamino group but lacks the anthracene backbone.
Uniqueness
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is unique due to its combination of the anthracene backbone with dioctylamino and dihydroxy groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
| 112812-33-6 | |
Molekularformel |
C31H43NO4 |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
3-[(dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H43NO4/c1-3-5-7-9-11-15-19-32(20-16-12-10-8-6-4-2)22-23-21-26-27(31(36)28(23)33)30(35)25-18-14-13-17-24(25)29(26)34/h13-14,17-18,21,33,36H,3-12,15-16,19-20,22H2,1-2H3 |
InChI-Schlüssel |
DWXUMDOXAXBENC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)





![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
